2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile
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Overview
Description
2-[(3-Methylbenzylidene)amino]benzonitrile is an organic compound with the molecular formula C15H12N2 It is a derivative of benzonitrile, characterized by the presence of a benzylideneamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methylbenzylidene)amino]benzonitrile typically involves the condensation reaction between 3-methylbenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:
3-methylbenzaldehyde+2-aminobenzonitrile→2-[(3-methylbenzylidene)amino]benzonitrile+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Methylbenzylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-[(3-methylbenzylidene)amino]benzylamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-[(3-Methylbenzylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-methylbenzylidene)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2-[(2-Hydroxy-5-methylbenzylidene)amino]benzonitrile
- 3-[(2-Methylbenzylidene)amino]benzonitrile
- 4-(3-Aminophenyl)benzonitrile
Comparison: 2-[(3-Methylbenzylidene)amino]benzonitrile is unique due to the presence of the 3-methylbenzylidene group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C15H12N2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C15H12N2/c1-12-5-4-6-13(9-12)11-17-15-8-3-2-7-14(15)10-16/h2-9,11H,1H3 |
InChI Key |
HUJAGHHZYIHIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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